molecular formula C19H16N2O3S B302836 N-(4-hydroxyphenyl)-4-[(2-thienylacetyl)amino]benzamide

N-(4-hydroxyphenyl)-4-[(2-thienylacetyl)amino]benzamide

Cat. No. B302836
M. Wt: 352.4 g/mol
InChI Key: KNDMQRGCZRBKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-4-[(2-thienylacetyl)amino]benzamide, commonly known as THA, is a chemical compound that has been widely studied for its potential applications in scientific research. THA is a synthetic compound that was first synthesized in the early 1990s and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of THA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. THA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, THA may help to increase the levels of acetylcholine in the brain, which could have potential therapeutic effects for neurodegenerative diseases.
Biochemical and Physiological Effects:
THA has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on acetylcholinesterase activity, THA has also been shown to have antioxidant properties and may help to protect cells from oxidative damage. THA has also been shown to have anti-inflammatory effects and may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using THA in lab experiments is its well-documented synthesis method and its availability for purchase from chemical suppliers. THA has also been extensively studied in the scientific literature, which makes it a valuable tool for researchers. However, there are also some limitations to using THA in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately mimic the effects of natural compounds in the body. Additionally, THA may have off-target effects that could complicate experimental results.

Future Directions

There are several potential future directions for research on THA. One area of research could be to investigate the potential therapeutic effects of THA for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the potential anticancer effects of THA in more detail, including its effects on specific types of cancer cells. Additionally, future research could focus on identifying the exact mechanism of action of THA and exploring its potential applications in other areas of scientific research.

Synthesis Methods

THA is typically synthesized using a multistep process that involves the reaction of various chemicals and reagents. The synthesis method for THA has been well-documented in the scientific literature and involves the use of several key intermediates, including 4-hydroxybenzaldehyde, 2-thiopheneacetic acid, and 4-aminobenzamide. The final product, THA, is typically purified using a combination of chromatography and recrystallization techniques.

Scientific Research Applications

THA has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where THA has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THA has also been studied for its potential applications in cancer research, where it has been shown to have antiproliferative effects in several different types of cancer cells.

properties

Product Name

N-(4-hydroxyphenyl)-4-[(2-thienylacetyl)amino]benzamide

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-4-[(2-thiophen-2-ylacetyl)amino]benzamide

InChI

InChI=1S/C19H16N2O3S/c22-16-9-7-15(8-10-16)21-19(24)13-3-5-14(6-4-13)20-18(23)12-17-2-1-11-25-17/h1-11,22H,12H2,(H,20,23)(H,21,24)

InChI Key

KNDMQRGCZRBKNE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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